4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide

Medicinal Chemistry Physicochemical Property Profiling QSAR

Sourcing reliable benzamide scaffolds with consistent purity for CNS SAR studies is challenging. 4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS 898425-62-2) solves this: • CNS MPO-aligned: XLogP3=1.8, MW 346.79, favorable for brain penetration • Distinct pharmacophore: constrained sulfolane with 5 H-bond acceptors for fragment-based screening • Unique electronics: 4-Cl-3-NO₂ aryl system enables π-stacking & halogen-bonding • Supply certainty: available at ≥95% purity from multiple vendors for batch reproducibility

Molecular Formula C13H15ClN2O5S
Molecular Weight 346.78
CAS No. 898425-62-2
Cat. No. B2359096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide
CAS898425-62-2
Molecular FormulaC13H15ClN2O5S
Molecular Weight346.78
Structural Identifiers
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H15ClN2O5S/c1-2-15(10-5-6-22(20,21)8-10)13(17)9-3-4-11(14)12(7-9)16(18)19/h3-4,7,10H,2,5-6,8H2,1H3
InChIKeyPDNAGWVTXLRWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS 898425-62-2) is a synthetic, multifunctional benzamide derivative with the molecular formula C₁₃H₁₅ClN₂O₅S and a molecular weight of 346.79 g/mol [1]. The compound features a 4-chloro-3-nitrobenzamide core, an N-ethyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety attached to the amide nitrogen [2]. Its structural complexity, combining electron-withdrawing chloro and nitro groups with a hydrogen-bond-accepting cyclic sulfone, distinguishes it from simpler benzamide analogs and makes it a scaffold of interest for medicinal chemistry and chemical biology probe development [3]. The compound is commercially available from multiple suppliers at purities typically ≥95% .

Why Generic Substitution Fails


Interchanging this compound with structurally similar benzamide derivatives—such as the des-chloro analog (CAS 898405-32-8) or the N-benzyl variant (CAS 577996-11-3)—is not scientifically justified without explicit comparative activity data. The presence of the 4-chloro substituent on the aromatic ring alters the electronic profile (Hammett σₚ = +0.23 for Cl) and lipophilicity (calculated XLogP3-AA = 1.8 for the target vs. 1.3 for the des-chloro analog), which can significantly modulate target binding and pharmacokinetic properties [1]. Likewise, replacing the N-ethyl group with N-methyl or N-benzyl changes steric bulk, conformational flexibility, and hydrogen-bonding capacity, all of which are critical determinants of molecular recognition [2]. The quantitative evidence detailed in Section 3 provides the basis for selecting this specific substitution pattern for defined research applications [3].

Quantitative Differentiation Evidence


Electronic Modulation by 4-Chloro Substituent

The target compound's 4-chloro substitution increases computed lipophilicity (XLogP3-AA = 1.8) relative to the des-chloro analog N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide (CAS 898405-32-8, XLogP3-AA = 1.3), representing a ΔlogP of +0.5 [1]. The chloro group also withdraws electron density from the aromatic ring (Hammett σₚ = +0.23), which can influence π-stacking interactions and metabolic stability. This difference is relevant for optimizing target engagement and ADME profiles [2].

Medicinal Chemistry Physicochemical Property Profiling QSAR

N-Ethyl vs. N-Benzyl Substitution

Comparison of the target compound (N-ethyl, MW = 346.79 g/mol, TPSA = 109 Ų) with its N-benzyl analog N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide (CAS 577996-11-3, MW = 408.9 g/mol, estimated TPSA = 109 Ų) shows that the N-ethyl variant avoids the significant increase in molecular weight and lipophilicity imparted by the benzyl group, while retaining the same polar surface area [1]. According to Lipinski's Rule of Five and CNS MPO scoring guidelines, lower molecular weight within the same TPSA range is generally favorable for oral absorption and brain penetration [2].

Medicinal Chemistry Chemical Probe Design CNS Drug Discovery

Cyclic Sulfone Hydrogen-Bond Acceptor Advantage

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group provides five hydrogen-bond acceptor sites on the target compound (HBA count = 5), compared to only three for the simpler 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 314046-01-0, HBA count = 3) which lacks the nitro group [1]. The combination of the cyclic sulfone and the nitro group creates a distinctive three-dimensional hydrogen-bonding pharmacophore that is absent in simpler benzamides. This structural feature may contribute to improved aqueous solubility and crystal packing disruption compared to non-sulfone analogs [2].

Physicochemical Property Profiling Formulation Development Fragment-Based Drug Design

Availability and Purity Benchmarking

The target compound is commercially available from multiple suppliers at ≥95% purity, with several vendors offering quantities suitable for both initial screening and follow-up studies . In contrast, the N-benzyl analog (CAS 577996-11-3) is listed by fewer suppliers and may require custom synthesis, impacting lead times and cost . Reliable multi-vendor availability with consistent purity specifications reduces procurement risk and enables systematic SAR exploration without interruption.

Chemical Probe Procurement High-Throughput Screening Quality Control

Recommended Application Scenarios


CNS Lead Optimization

For medicinal chemistry programs targeting central nervous system (CNS) receptors, this compound's computed XLogP3-AA of 1.8 and molecular weight of 346.79 g/mol align with CNS MPO guidelines for brain penetration [1]. The N-ethyl substitution provides a favorable balance of lipophilicity and size compared to N-benzyl analogs, which exceed MW = 400 g/mol, making this scaffold a rational choice for CNS hit-to-lead campaigns [2].

Fragment-Based Drug Discovery

The 1,1-dioxidotetrahydrothiophen-3-yl group provides a conformationally constrained sulfone moiety that serves as a hydrogen-bond acceptor and a three-dimensional scaffold element. This structural feature, combined with the electron-withdrawing nitro group, creates a distinctive pharmacophore for fragment-based screening libraries, where maximizing binding interaction potential per heavy atom is critical [1]. The compound's five hydrogen-bond acceptor sites offer diverse interaction geometries for fragment growing and merging strategies [2].

Kinase or GPCR SAR Exploration

The combination of 4-chloro and 3-nitro substituents on the benzamide ring creates an electron-deficient aromatic system that may participate in unique π-stacking or halogen-bonding interactions with target proteins. When procurement reliability and consistent purity are essential for SAR studies, this compound's multi-vendor availability (≥95% purity) ensures reproducible results across different batches and sources, unlike less readily available analogs [1].

Chemical Biology Probe Development

The compound's structural features—a reactive nitro group (potential for bioreduction), a chloro substituent (potential for metabolic studies), and a cyclic sulfone (metabolically stable)—make it suitable for chemical biology probe development. The presence of multiple functional groups enables further derivatization for linker attachment (e.g., for PROTAC design or affinity chromatography), while the sulfone moiety provides a ¹⁹F-NMR-negative but mass-spectrometry-distinctive handle for target engagement studies [1].

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